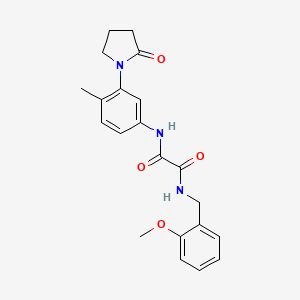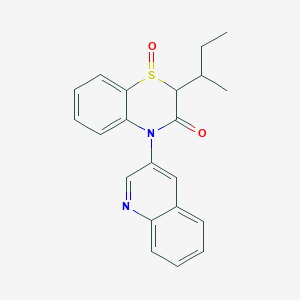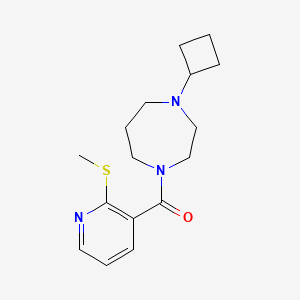
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as CDM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of diazepanes, which are known for their ability to modulate the activity of GABA receptors in the brain.
科学的研究の応用
Synthesis and Scale-up
The compound has been a focus in the development of scalable syntheses for H3 receptor antagonists. Through a series of generations, researchers developed efficient processes for synthesizing structurally similar H3 receptor antagonists, highlighting the evolution from first to third generation processes driven by the need to minimize costs and improve efficiency. These advancements include the use of symmetrical homopiperazine and a lithium alkoxide for Lewis base catalysis, representing significant improvements in the synthesis of these molecules (Pippel et al., 2011).
Antiproliferative Activity
Another study focused on the synthesis of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives, demonstrating their antiproliferative activity in vitro against various human cancer cell lines. This research indicates the potential of such compounds in the development of new cancer treatments (Liszkiewicz, 2002).
Synthetic Methodologies
Further studies have explored synthetic methodologies for generating compounds with similar structures, demonstrating the versatility and potential of these molecules in creating pharmacologically active agents. This includes the development of novel synthetic routes and the investigation of their mechanisms, showcasing the compound's relevance in synthetic organic chemistry and drug discovery (Dalai et al., 2006).
Pharmacological Applications
The compound's role as a histamine H3 receptor antagonist has been examined in the context of brain histamine H3 receptor blockade, demonstrating its potential in treating alcohol-related behaviors. This research highlights the compound's ability to penetrate the blood-brain barrier and occupy the histamine H3 receptor after oral administration, supporting its further development for alcohol addiction and other disorders (Logan et al., 2012).
特性
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-21-15-14(7-3-8-17-15)16(20)19-10-4-9-18(11-12-19)13-5-2-6-13/h3,7-8,13H,2,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHTWJCCPBJESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


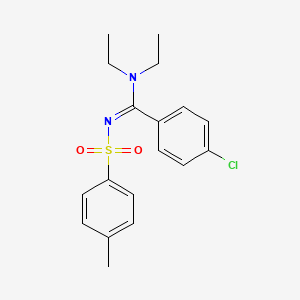
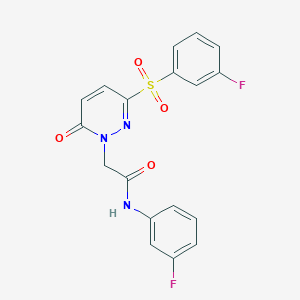
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
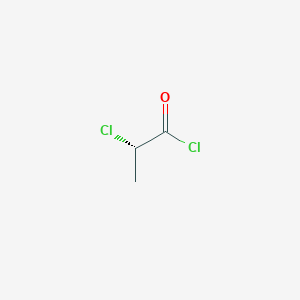
![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
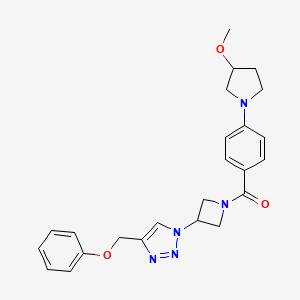
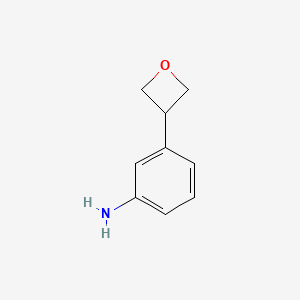
![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)
![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)
